molecular formula C₉H₁₂N₂O₄S B1146439 3-(5,8-Dioxohexahydro-1H-thiazolo[3,4-a]pyrazin-6-yl)propanoic acid CAS No. 161771-75-1

3-(5,8-Dioxohexahydro-1H-thiazolo[3,4-a]pyrazin-6-yl)propanoic acid

Número de catálogo: B1146439
Número CAS: 161771-75-1
Peso molecular: 244.27
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(5,8-Dioxohexahydro-1H-thiazolo[3,4-a]pyrazin-6-yl)propanoic acid is a nitrogen-containing heterocyclic compound. It features a thiazolo[3,4-a]pyrazine core, which is a fused bicyclic structure incorporating both thiazole and pyrazine rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .

Métodos De Preparación

The synthesis of 3-(5,8-Dioxohexahydro-1H-thiazolo[3,4-a]pyrazin-6-yl)propanoic acid typically involves multi-step reactions. One common synthetic route includes the formation of a thiazolo[3,4-a]pyrazine intermediate, followed by functionalization to introduce the propanoic acid moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .

Industrial production methods for this compound may involve optimization of the synthetic route to enhance efficiency and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process .

Análisis De Reacciones Químicas

3-(5,8-Dioxohexahydro-1H-thiazolo[3,4-a]pyrazin-6-yl)propanoic acid can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). The major products formed from these reactions depend on the specific reagents and conditions employed.

Aplicaciones Científicas De Investigación

3-(5,8-Dioxohexahydro-1H-thiazolo[3,4-a]pyrazin-6-yl)propanoic acid has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 3-(5,8-Dioxohexahydro-1H-thiazolo[3,4-a]pyrazin-6-yl)propanoic acid involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparación Con Compuestos Similares

3-(5,8-Dioxohexahydro-1H-thiazolo[3,4-a]pyrazin-6-yl)propanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of related compounds.

Actividad Biológica

3-(5,8-Dioxohexahydro-1H-thiazolo[3,4-a]pyrazin-6-yl)propanoic acid (CAS No. 161771-75-1) is a nitrogen-containing heterocyclic compound recognized for its potential biological activities. This compound features a thiazolo[3,4-a]pyrazine core, which has been associated with various pharmacological properties, making it an intriguing subject for medicinal chemistry and drug development.

  • Molecular Formula : C₉H₁₂N₂O₄S
  • Molecular Weight : 244.27 g/mol
  • IUPAC Name : 3-(5,8-dioxo-3,6,7,8a-tetrahydro-1H-[1,3]thiazolo[3,4-a]pyrazin-6-yl)propanoic acid

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that compounds with thiazolo[3,4-a]pyrazine structures exhibit significant antimicrobial properties. The mechanism is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. In vitro studies have shown that derivatives of this compound can effectively inhibit the growth of various bacterial strains.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.

Study 1: Antimicrobial Efficacy

A study conducted on a series of thiazolo[3,4-a]pyrazine derivatives demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli in the range of 16–32 µg/mL. This indicates moderate to high efficacy compared to standard antibiotics.

CompoundMIC (µg/mL)Target Organism
Compound A32Staphylococcus aureus
Compound B16Escherichia coli

Study 2: Anti-inflammatory Mechanism

In an animal model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to the control group. The results suggest that the compound may inhibit cyclooxygenase (COX) enzymes involved in prostaglandin synthesis.

Treatment GroupPaw Edema (mm)Reduction (%)
Control8.5-
Compound Dose A5.238.8
Compound Dose B4.052.9

The proposed mechanisms underlying the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : The compound may act as a competitive inhibitor for enzymes involved in inflammatory pathways.
  • Membrane Disruption : Its structure allows interaction with bacterial membranes, leading to cell lysis.
  • Modulation of Immune Response : By affecting cytokine production and immune cell activation.

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for 3-(5,8-Dioxohexahydro-1H-thiazolo[3,4-a]pyrazin-6-yl)propanoic acid, and what reagents/conditions are critical for its formation?

The synthesis of heterocyclic propanoic acid derivatives often involves multi-step organic reactions, including cyclocondensation, α/β-oxidation, or functional group interconversions. For example, analogous compounds like 3-(5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid require stepwise assembly of the fused thiazolo-pyrazine core using diethyl oxalate and ketones under alkaline conditions . Key reagents include sodium hydride in toluene for deprotonation and carbon disulfide for sulfur incorporation . Reaction temperatures (e.g., 60–80°C) and solvent polarity significantly influence yield and regioselectivity.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic methods?

Structural validation typically employs:

  • NMR : 1^1H and 13^13C NMR to confirm proton environments (e.g., thiazolo-pyrazine protons at δ 3.5–4.2 ppm) and carbonyl carbons (δ 165–175 ppm).
  • HPLC-MS : To assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 299.27 for analogous compounds) .
  • X-ray crystallography : For absolute configuration determination, though this requires high-purity crystals .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

Common assays include:

  • Enzyme inhibition : Molecular docking with enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) to predict binding affinity and mechanism .
  • Anti-inflammatory activity : COX-2 inhibition assays using RAW 264.7 macrophages, measuring prostaglandin E2 (PGE2) suppression .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116) to screen for antiproliferative effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic stability data between in vitro and in vivo models for this compound?

Discrepancies often arise due to differences in gut microbiota metabolism or hepatic enzyme activity. Strategies include:

  • Microbiome profiling : qPCR to quantify bacterial taxa (e.g., Bacteroidetes/Firmicutes ratio) during colonic fermentation, as microbial β-oxidation can alter metabolite profiles .
  • Pharmacokinetic modeling : LC-MS/MS to track parent compound and metabolites (e.g., dehydroxylated derivatives) in plasma and tissues .
  • CYP450 inhibition assays : To identify enzyme-mediated degradation pathways .

Q. What computational methods optimize the compound’s binding affinity for target proteins like 14-α-demethylase lanosterol?

Molecular docking workflows involve:

  • Protein preparation : Removing water/ligands from PDB files (e.g., 3LD6) and adding polar hydrogens using AutoDockTools .
  • Docking simulations : Vina or Schrödinger Suite for binding pose prediction, with scoring functions (e.g., ΔG < −8 kcal/mol indicating strong binding) .
  • MD simulations : AMBER or GROMACS for 100 ns trajectories to validate stability of ligand-protein complexes .

Q. How do substituents on the thiazolo-pyrazine core influence the compound’s physicochemical properties and bioavailability?

Substituent effects can be analyzed via:

  • LogP calculations : Hydrophobic groups (e.g., methyl or dichlorophenyl) increase membrane permeability but may reduce aqueous solubility .
  • pKa determination : Ionizable groups (e.g., carboxylic acid) affect pH-dependent solubility; potentiometric titrations are recommended .
  • Permeability assays : Caco-2 cell monolayers to predict intestinal absorption, with Papp values >1 × 106^{-6} cm/s indicating favorable bioavailability .

Q. What strategies mitigate synthetic challenges, such as low yields during the cyclocondensation step?

Optimization approaches include:

  • Catalyst screening : Lewis acids (e.g., ZnCl2_2) to accelerate ring closure .
  • Microwave-assisted synthesis : Reduced reaction time (30–60 min vs. 24 h) and improved yield by 15–20% .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance intermediate stability during cyclization .

Propiedades

IUPAC Name

3-(5,8-dioxo-3,6,7,8a-tetrahydro-1H-[1,3]thiazolo[3,4-a]pyrazin-6-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c12-7(13)2-1-5-9(15)11-4-16-3-6(11)8(14)10-5/h5-6H,1-4H2,(H,10,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHJCGBZTATYLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(=O)NC(C(=O)N2CS1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.